molecular formula C15H17NO B1614421 Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone CAS No. 898763-88-7

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone

Cat. No.: B1614421
CAS No.: 898763-88-7
M. Wt: 227.3 g/mol
InChI Key: FQRUBCMDSSYWIZ-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H17NO . It is used in various chemical reactions and has potential applications in research and development.


Synthesis Analysis

The synthesis of cyclopropyl phenyl ketones involves various chemical reactions. For instance, cyclopropyl phenyl ketone can be prepared from α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It can also be used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring-opening reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational and experimental techniques. The molecular weight of this compound is 227.3 .


Chemical Reactions Analysis

Cyclopropyl phenyl ketones participate in various chemical reactions. For example, they can undergo a [3+2] cycloaddition reaction with olefins to generate highly substituted cyclopentane ring systems . They can also participate in cross-coupling reactions with aryl bromides or triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the density of cyclopropyl phenyl ketone is 1.058 g/mL at 25 °C .

Scientific Research Applications

  • Nickel-Catalyzed Cycloaddition Reactions : Cyclopropyl phenyl ketone is involved in oxidative addition reactions with nickel, serving as a key intermediate in nickel-catalyzed cycloadditions. These reactions result in cyclopentane compounds with carbonyl substituents, highlighting its utility in synthesizing complex organic structures (Ogoshi et al., 2006).

  • Synthesis of Dihydropyrroles and Pyrroles : Cyclopropyl ketones have been used in the preparation of 1-nitro- and 1-cyano-cyclopropyl ketones, leading to the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. These compounds are created through cyclopropanation reactions of alkenes, demonstrating their potential as synthetic precursors (Wurz & Charette, 2005).

  • Photocatalytic Cycloadditions : Cyclopropyl ketones have been utilized in formal [3+2] reaction processes with olefins under visible light photocatalysis. This method generates highly substituted cyclopentane ring systems and showcases the role of cyclopropyl ketones in photocatalytic applications (Lu et al., 2011).

  • Hydrogen Borrowing Catalysis : The strategic application of cyclopropyl ketones in hydrogen borrowing catalysis enables the formation of α-branched ketones. This showcases their role in facilitating complex chemical transformations, offering pathways for synthesizing carboxylic acid derivatives and other functionalized branched ketone products (Frost et al., 2015).

  • Ring-Opening Cyclizations : Cyclopropyl ketones are instrumental in ring-opening cyclizations, yielding diverse products such as 4H-pyrans and trisubstituted furans. These reactions highlight the versatility of cyclopropyl ketones in generating a range of heterocyclic products (Ma et al., 2004).

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone in chemical reactions is complex and depends on the specific reaction conditions. For instance, in a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes, the key initiation step is the one-electron reduction of the ketone to the corresponding radical anion .

Safety and Hazards

Like all chemicals, Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone should be handled with care. Safety data sheets provide information on the potential hazards of this compound and recommend protective measures .

Properties

IUPAC Name

cyclopropyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-6,12H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRUBCMDSSYWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643959
Record name Cyclopropyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-88-7
Record name Cyclopropyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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